molecular formula C24H20ClN3OS B492530 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one

3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one

Cat. No.: B492530
M. Wt: 434g/mol
InChI Key: PLEIRHUGPRYAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with a suitable triazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 3-methyl-1H-1,2,4-triazole
  • 4-(2-benzyl-4-chlorophenyl)-3-methyl-4H-1,2,4-triazole

Uniqueness

Compared to these similar compounds, 3-(4-Chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one stands out due to its unique combination of functional groups. The presence of both a triazole ring and a sulfanyl group provides distinct chemical properties and potential biological activities that are not observed in the other compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20ClN3OS

Molecular Weight

434g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1,3-diphenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one

InChI

InChI=1S/C24H20ClN3OS/c25-20-11-13-21(14-12-20)30-24(19-9-5-2-6-10-19)22(15-28-17-26-16-27-28)23(29)18-7-3-1-4-8-18/h1-14,16-17,22,24H,15H2

InChI Key

PLEIRHUGPRYAFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(CN2C=NC=N2)C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(CN2C=NC=N2)C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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